1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone

Glycine transporter Isoform selectivity Benzoylpiperazine SAR

1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone (CAS 953753-25-8, molecular formula C₁₃H₁₆ClN₃O₂, MW 281.74 g/mol) is a disubstituted benzoylpiperazine derivative bearing a 2-amino-5-chlorobenzoyl moiety at the N4 position and an acetyl group at the N1 position of the piperazine ring. It belongs to the benzoylpiperazine chemotype originally disclosed by F.

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
Cat. No. B13407272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C13H16ClN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3
InChIKeyFJMPKXKYSVMJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone (CAS 953753-25-8): Compound Identity and Core Characteristics for Research Procurement


1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone (CAS 953753-25-8, molecular formula C₁₃H₁₆ClN₃O₂, MW 281.74 g/mol) is a disubstituted benzoylpiperazine derivative bearing a 2-amino-5-chlorobenzoyl moiety at the N4 position and an acetyl group at the N1 position of the piperazine ring [1]. It belongs to the benzoylpiperazine chemotype originally disclosed by F. Hoffmann-La Roche as a novel structural class of glycine transporter (GlyT) inhibitors for CNS indications including schizophrenia and cognitive impairment [2]. The compound is catalogued in authoritative cheminformatics databases (PubChem CID 16787184; ChEMBL CHEMBL4515758) and is commercially available from multiple research chemical suppliers at purities of ≥97% .

Why 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone Cannot Be Interchanged with Generic Benzoylpiperazine Analogs


Benzoylpiperazines as a class exhibit steep structure–activity relationships (SAR) driven by the substitution pattern on the benzoyl ring and the nature of the N1 piperazine substituent. In the foundational GlyT1 inhibitor series reported by Roche, replacement of the 2-nitro group in the nanomolar hit compound 7 with a 2-amino group (as in compound 8, the des-acetyl analog of the target compound) resulted in complete loss of GlyT1 inhibitory activity (EC₅₀ >30 µM vs. 15 nM) [1]. The target compound additionally carries an N1-acetyl cap, which distinguishes it from both the Boc-protected analog (CAS 1235987-64-0) and from N-aryl-substituted benzoylpiperazines that dominate the GlyT1 patent literature [2]. Because the 2-amino-5-chloro benzoyl substitution pattern is not a standard building block in commercial screening libraries and the acetyl group modulates both conformational preferences and metabolic susceptibility, generic substitution with simpler benzoylpiperazines (e.g., 1-benzoylpiperazine, CAS 13754-38-6) or with the common 2-alkoxy-5-methylsulfonyl pharmacophore found in optimized GlyT1 clinical candidates [3] cannot reproduce the unique target engagement profile documented below.

Quantitative Differentiation Evidence for 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone Relative to Closest Analogs


Inverted GlyT2-over-GlyT1 Selectivity Profile Relative to the Benzoylpiperazine Class

The target compound exhibits an inverted glycine transporter isoform selectivity profile relative to the prototypical benzoylpiperazine GlyT1 inhibitors. In a two-electrode voltage clamp assay using recombinant human transporters expressed in Xenopus laevis oocytes, 1-[4-(2-amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone showed IC₅₀ = 496 nM at hGlyT2a and IC₅₀ = 3,000 nM at hGlyT1b, yielding a GlyT2/GlyT1 selectivity ratio of approximately 0.17 (i.e., ~6-fold preferential inhibition of GlyT2 over GlyT1) [1]. In contrast, the Roche benzoylpiperazine lead series (compounds 7, 14, 15, 16) uniformly displays the opposite selectivity: GlyT1 EC₅₀ values of 15–120 nM with GlyT2 EC₅₀ >30,000 nM, yielding GlyT2/GlyT1 selectivity ratios >250–2,000 in favor of GlyT1 [2]. This represents a greater than three-order-of-magnitude shift in isoform preference within the same chemotype, driven solely by the 2-amino-5-chloro benzoyl substitution pattern combined with N1-acetylation.

Glycine transporter Isoform selectivity Benzoylpiperazine SAR

2-Amino Substituent as a Critical SAR Determinant: Quantitative Loss of GlyT1 Potency vs. the 2-Nitro Hit Compound

Within the Roche benzoylpiperazine series, the 2-amino substituent is identified as a key determinant that abolishes GlyT1 inhibitory activity. In the [³H]-glycine uptake assay, compound 8 (the 2-NH₂ analog lacking the N1-acetyl group) exhibited GlyT1 EC₅₀ >30 µM, compared to 15 nM for the 2-NO₂ hit compound 7 — representing a >2,000-fold loss of potency [1]. The target compound extends this observation: it retains the 2-amino-5-chloro benzoyl core but introduces an N1-acetyl cap, yet still demonstrates weak GlyT1 activity (IC₅₀ = 3,000 nM in the oocyte voltage-clamp assay) [2]. This confirms that the 2-amino group is a dominant negative determinant for GlyT1 inhibition regardless of N1 substitution, while the 5-chloro substituent and N1-acetyl group together confer the modest GlyT2 activity (IC₅₀ = 496 nM) that is absent in the 2-NO₂ parent.

GlyT1 inhibitor Structure-activity relationship Hit-to-lead optimization

Physicochemical Property Differentiation: Lower Lipophilicity and Smaller Molecular Weight vs. Optimized GlyT1 Benzoylpiperazines

The target compound possesses a computed XLogP3 of 0.8, topological polar surface area (TPSA) of 66.6 Ų, molecular weight of 281.74 g/mol, and 1 hydrogen bond donor count with 3 hydrogen bond acceptors [1]. These values are substantially lower in lipophilicity and molecular size than optimized GlyT1 benzoylpiperazine inhibitors from the Roche series, which typically feature XLogP values of 2.8–3.5, TPSA >90 Ų, and molecular weights exceeding 400 g/mol (e.g., the clinical candidate-like compound 62 with a 4-CF₃-phenyl left-hand moiety and cyclopropylmethylenoxy substituent) [2]. The target compound's logP of 0.8 falls squarely within the favorable CNS drug-like range (logP 1–3) but at the lower boundary, suggesting higher aqueous solubility and potentially reduced non-specific protein binding compared to more lipophilic GlyT1-optimized analogs, at the cost of reduced passive membrane permeability.

Drug-likeness CNS penetration Lipophilicity

N1-Acetyl vs. N1-Boc Protecting Group Strategy: Differential Synthetic Utility and Stability

The target compound features an N1-acetyl group, in contrast to the closely related 4-(2-amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 1235987-64-0, MW 339.82 g/mol) which carries an N1-Boc protecting group . The acetyl group provides orthogonal deprotection conditions relative to the Boc group: acetyl removal typically requires strong acidic or basic hydrolysis (e.g., 6N HCl, reflux), whereas Boc is cleaved under mild acidic conditions (TFA or HCl/dioxane at room temperature) [1]. This orthogonality is critical in multi-step synthetic routes where the 2-amino group on the benzoyl ring must remain unprotected or where sequential N1 and N4 piperazine functionalization is required. Furthermore, the acetyl group contributes 42.04 Da less mass than the Boc group, providing a molecular weight advantage for fragment-based screening libraries [2].

Synthetic intermediate Protecting group strategy Piperazine derivatization

Dual Hydrogen Bond Donor/Acceptor Character at the 2-Amino Group: Differentiation from 2-Alkoxy and 2-Nitro Benzoylpiperazines

The target compound possesses a 2-amino group on the benzoyl ring that can act as both a hydrogen bond donor (1 HBD) and acceptor, a feature absent in the dominant 2-alkoxy-substituted benzoylpiperazines (0 HBD at the 2-position) that characterize potent GlyT1 inhibitors [1]. Within the Roche SAR (Table 3, compounds 19–32), replacement of the morpholine unit in compound 7 with smaller alkylamino groups resulted in weakly active or inactive analogs, demonstrating that the HBD character at the 2-position is detrimental to GlyT1 potency [2]. However, this same HBD capability may confer alternative binding modes to other protein targets: the compound's computed hydrogen bond donor count of 1 (originating from the 2-NH₂ group) contrasts with HBD = 0 for the entire set of optimized Roche GlyT1 benzoylpiperazines (compounds 7, 14–16, 33–66), which uniformly lack hydrogen bond donors on the benzoyl ring [2]. This difference has implications for target selectivity profiling beyond the glycine transporter family.

Hydrogen bonding Molecular recognition Target engagement

High-Value Research and Industrial Application Scenarios for 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone


GlyT2-Preferring Pharmacological Probe for Dissecting Glycinergic vs. Glutamatergic Neurotransmission

The compound's ~6-fold selectivity for GlyT2 (IC₅₀ = 496 nM) over GlyT1 (IC₅₀ = 3,000 nM) makes it suitable as a chemical probe in experiments where preferential GlyT2 inhibition is required to dissect the relative contributions of glycinergic (GlyT2-mediated) and glutamatergic (GlyT1-mediated) signaling pathways [1]. Most benzoylpiperazine-based inhibitors are exquisitely GlyT1-selective (selectivity ratios >250), leaving a gap in the chemical biology toolbox for this chemotype. At concentrations of 300–500 nM, the target compound can achieve meaningful GlyT2 occupancy with minimal GlyT1 engagement, in contrast to the Roche lead compounds that cannot achieve GlyT2 inhibition at any sub-cytotoxic concentration [2].

Negative Control for GlyT1-Dependent Readouts in Benzoylpiperazine Screening Cascades

Because the 2-amino group is a validated GlyT1-inactivating substituent (compound 8: GlyT1 EC₅₀ >30 µM vs. compound 7: 15 nM), the target compound serves as a structurally matched negative control in GlyT1 inhibition assays [1]. Its benzoylpiperazine scaffold is identical in core architecture to the active GlyT1 inhibitors, controlling for non-specific assay interference arising from the benzoylpiperazine chemotype while remaining pharmacologically silent at GlyT1 at concentrations up to 1 µM. This application is directly supported by the Roche SAR tables that explicitly include the 2-NH₂ analog as a comparator demonstrating the necessity of the 2-NO₂ or 2-alkoxy substituent for GlyT1 activity [1].

Synthetic Building Block for Parallel Library Synthesis via Orthogonal N1 Deprotection

The N1-acetyl group enables orthogonal protection/deprotection strategies relative to the commercially available N1-Boc analog (CAS 1235987-64-0) [1]. In a typical parallel synthesis workflow, the acetyl group can be retained during Boc deprotection (TFA/DCM) of the Boc-protected analog and vice versa, allowing sequential diversification at the N1 and N4 piperazine positions. The target compound can be used directly as a starting material for N1-deprotection (6N HCl, reflux) followed by re-functionalization with sulfonamides, carbamates, or alkyl groups, generating focused libraries that explore N1 substituent effects on the GlyT2-preferring pharmacological profile [2].

Fragment-Based Screening Hit with Favorable Physicochemical Properties for CNS Target Panels

With a molecular weight of 281.74 g/mol, XLogP3 of 0.8, TPSA of 66.6 Ų, and only 1 rotatable bond, the target compound satisfies multiple fragment-like and lead-like criteria (Rule of Three: MW <300, logP ≤3, HBD ≤3, HBA ≤3) [1]. These properties are superior to most optimized GlyT1 benzoylpiperazine leads (MW >400, logP >2.5), which approach or exceed common physicochemical thresholds for CNS drug-likeness [2]. The compound is therefore well-suited as a starting point for fragment-growing or scaffold-hopping campaigns targeting CNS proteins where the 2-amino-5-chlorobenzoyl moiety provides initial affinity and the low lipophilicity leaves ample property space for optimization.

Quote Request

Request a Quote for 1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.